molecular formula C17H14ClN B3012123 N-[(4-chlorophenyl)methyl]naphthalen-1-amine CAS No. 285992-80-5

N-[(4-chlorophenyl)methyl]naphthalen-1-amine

Cat. No. B3012123
CAS RN: 285992-80-5
M. Wt: 267.76
InChI Key: KMNPAOQOLGRLSH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]naphthalen-1-amine, also known as CP-47,497, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids found in cannabis.

Mechanism of Action

N-[(4-chlorophenyl)methyl]naphthalen-1-amine acts on the cannabinoid receptors in the brain, specifically the CB1 receptor. This receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. N-[(4-chlorophenyl)methyl]naphthalen-1-amine binds to the CB1 receptor, activating it and producing a range of effects on the body.
Biochemical and Physiological Effects
The binding of N-[(4-chlorophenyl)methyl]naphthalen-1-amine to the CB1 receptor produces a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of pain sensation, and the regulation of appetite and mood. Additionally, N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in scientific research has several advantages, including its ability to mimic the effects of natural cannabinoids found in cannabis. Additionally, this compound has a high affinity for the CB1 receptor, making it a useful tool in studying the function of this receptor. However, the use of N-[(4-chlorophenyl)methyl]naphthalen-1-amine in lab experiments is limited by its high potency and potential for toxicity, requiring strict safety protocols and specialized equipment.

Future Directions

There are several future directions for research involving N-[(4-chlorophenyl)methyl]naphthalen-1-amine. These include investigations into its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in the development of new therapeutic agents. Finally, the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential is an area of active research.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)methyl]naphthalen-1-amine involves a multistep process that starts with the reaction of 1-naphthylamine with 4-chlorobenzyl chloride. This is followed by a series of reactions involving the addition of other reagents to produce the final product. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been extensively studied in scientific research due to its ability to bind to the cannabinoid receptors in the brain. This has led to investigations into its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, N-[(4-chlorophenyl)methyl]naphthalen-1-amine has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNPAOQOLGRLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]naphthalen-1-amine

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